Cas no 392249-00-2 (3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide
- 3-chloro-N-(5-(4-ethylphenyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide
- Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[5-(4-ethylphenyl)-2-thiazolyl]-
- AKOS024576016
- F0359-0176
- Oprea1_217103
- 3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
- 392249-00-2
-
- インチ: 1S/C20H15ClN2OS2/c1-2-12-7-9-13(10-8-12)16-11-22-20(26-16)23-19(24)18-17(21)14-5-3-4-6-15(14)25-18/h3-11H,2H2,1H3,(H,22,23,24)
- InChIKey: JIYJWOXXFMCWDS-UHFFFAOYSA-N
- ほほえんだ: C12=CC=CC=C1C(Cl)=C(C(NC1=NC=C(C3=CC=C(CC)C=C3)S1)=O)S2
計算された属性
- せいみつぶんしりょう: 398.0314331g/mol
- どういたいしつりょう: 398.0314331g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 500
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.6
- トポロジー分子極性表面積: 98.5Ų
じっけんとくせい
- 密度みつど: 1.401±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 4.90±0.70(Predicted)
3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0359-0176-75mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0359-0176-100mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0359-0176-4mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0359-0176-3mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0359-0176-50mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0359-0176-15mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0359-0176-10μmol |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0359-0176-30mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0359-0176-40mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0359-0176-5mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 392249-00-2 and Product Name: 3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide
The compound with the CAS number 392249-00-2 and the product name 3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a chloro substituent, an ethylphenyl moiety, a thiazole ring, and a benzothiophene core, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.
Recent research in the domain of heterocyclic chemistry has highlighted the importance of benzothiophene derivatives in the development of novel therapeutic agents. The benzothiophene scaffold, known for its structural stability and biological activity, is frequently incorporated into drug molecules targeting various diseases. In particular, the 3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide structure combines the pharmacophoric properties of both benzothiophene and thiazole rings, which are well-documented for their antimicrobial, anti-inflammatory, and anticancer activities. This combination enhances the compound's potential as a lead candidate for further medicinal chemistry exploration.
The chloro substituent at the 3-position of the thiazole ring is particularly noteworthy, as it can serve as a handle for further functionalization through nucleophilic substitution reactions. This feature allows chemists to introduce additional pharmacologically relevant groups, thereby tailoring the compound's properties to specific therapeutic needs. The 4-ethylphenyl group at the 5-position of the thiazole ring contributes to the compound's lipophilicity, which is often a critical factor in drug absorption and distribution. These structural elements collectively contribute to the compound's unique chemical profile and make it an attractive candidate for drug development.
Current research in medicinal chemistry emphasizes the exploration of structure-activity relationships (SAR) to optimize drug candidates. The 3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide molecule provides an excellent platform for studying how variations in its core structure influence its biological activity. Studies have shown that modifications in the benzothiophene and thiazole rings can significantly alter the compound's potency against various biological targets. For instance, recent publications have demonstrated that certain benzothiophene derivatives exhibit inhibitory effects on enzymes involved in cancer cell proliferation. The 3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide could potentially follow this trend, making it a valuable asset in oncology research.
In addition to its potential in oncology, this compound may also find applications in other therapeutic areas. For example, thiazole derivatives are known for their antimicrobial properties, and combining them with benzothiophene structures could lead to novel agents effective against resistant bacterial strains. Furthermore, the chloro group's ability to participate in hydrogen bonding interactions may enhance binding affinity to biological targets. This dual functionality makes the compound a promising candidate for designing molecules with improved pharmacokinetic profiles.
The synthesis of 3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide involves multi-step organic reactions that showcase modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiophene core efficiently. These methods not only improve yield but also allow for greater control over regioselectivity during synthesis. The incorporation of protective groups ensures that reactive sites are selectively modified without unintended side reactions. Such synthetic strategies are essential for producing high-purity compounds suitable for detailed biological evaluation.
Once synthesized, compounds like 3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide undergo rigorous testing to assess their biological activity and safety profiles. High-throughput screening (HTS) techniques are commonly used to evaluate thousands of compounds against various biological targets rapidly. Preliminary data suggest that this molecule exhibits promising activity against certain enzymes and receptors relevant to human health conditions such as inflammation and neurodegeneration. These findings warrant further investigation into its potential as a therapeutic agent.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques are employed to predict how 3-chloro-N-5-(4-et hylphenyl)-1,3-thiazol -2 -y l -1 -benz othiophen e - 2 -carboxamide interacts with biological targets at the molecular level. By simulating these interactions computationally chemists can identify key binding residues and optimize the molecule's structure accordingly. This approach not only accelerates drug development but also reduces experimental costs associated with traditional trial-and-error methods.
In conclusion, 3-chloro-N - 5 - ( 4 - eth ylph en y l ) - 1 , 3 - thi az ol - 2 - yl - 1 - ben z oth i oph en e - 2 - carboxam ide represents an exciting advancement in pharmaceutical chemistry with significant potential for therapeutic applications . Its complex architecture , featuring multiple functional groups , positions it as an ideal candidate for further medicinal chemistry exploration . Ongoing research continues to uncover new possibilities for this molecule , making it a cornerstone of modern drug discovery efforts . As our understanding of molecular interactions deepens , compounds like this one will undoubtedly play pivotal roles in addressing some of today's most pressing health challenges .
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